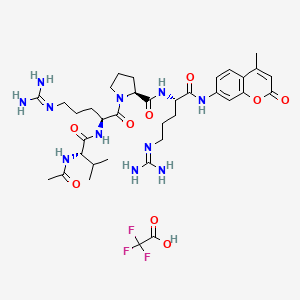

Trifluoroacétate d'Ac-Val-Arg-Pro-Arg-AMC

Vue d'ensemble

Description

“Ac-Val-Arg-Pro-Arg-AMC Trifluoroacetate” is a fluorogenic substrate for Arabidopsis thaliana metacaspase-9 (AtMC9) with a kcat/Km value of 4.6 · 10⁵ M⁻¹s⁻¹ . It is synthetic and has a molecular weight of 725.85 .

Molecular Structure Analysis

The molecular formula of “Ac-Val-Arg-Pro-Arg-AMC Trifluoroacetate” is C₃₄H₅₁N₁₁O₇ . The InChI and SMILES strings provide a textual representation of the compound’s structure .Physical and Chemical Properties Analysis

The compound has a molecular weight of 839.9 g/mol . It is stored at temperatures below -15°C .Applications De Recherche Scientifique

Biologie végétale : Substrat de la métacaspase-9

Trifluoroacétate d'Ac-Val-Arg-Pro-Arg-AMC : est un substrat fluorogène pour la métacaspase-9 d'Arabidopsis thaliana (AtMC9), qui est un type de protéase impliquée dans la mort cellulaire programmée chez les plantes . Le paramètre cinétique ( k_{cat}/K_m = 4.6 \cdot 10^5 M{-1}s{-1} ) indique son efficacité en tant que substrat .

Biochimie : Mesure de l'activité de la caspase

Ce composé est utilisé pour mesurer l'activité de la caspase lors de l'induction de l'apoptose dans les cellules intactes. Les caspases sont une famille d'enzymes qui jouent un rôle essentiel dans la mort cellulaire programmée (apoptose) et l'inflammation .

Biologie moléculaire : Étude d'inhibition suicidaire

Il sert d'outil pour étudier les mécanismes d'inhibition suicidaire dans les protéases. Par exemple, la Serpin1 d'Arabidopsis thaliana est un inhibiteur suicidaire pour la métacaspase 9, et l'Ac-Val-Arg-Pro-Arg-AMC peut être utilisé pour étudier cette interaction .

Recherche sur les protéases : Spécificité du substrat

Les chercheurs l'utilisent pour déterminer la spécificité du substrat de diverses protéases. Puisqu'il contient une séquence peptidique spécifique, il peut aider à identifier les protéases qui reconnaissent cette séquence .

Découverte de médicaments : Essais enzymatiques

En découverte de médicaments, il est utilisé dans les essais enzymatiques pour cribler les inhibiteurs ou activateurs des protéases, ce qui peut conduire au développement de nouveaux médicaments .

Recherche clinique : Identification des marqueurs de la maladie

Le composé peut être utilisé en recherche clinique pour identifier des marqueurs de la maladie. Les changements d'activité des protéases peuvent être indicatifs de certaines maladies, et ce substrat peut aider à quantifier ces changements .

Biologie cellulaire : Élucidation des voies de l'apoptose

Il est essentiel pour élucider les voies de l'apoptose. En utilisant ce substrat, les scientifiques peuvent suivre l'activation des caspases et d'autres protéases pendant le processus de mort cellulaire .

Recherche thérapeutique : Validation de la cible

Enfin, il aide à la recherche thérapeutique en servant d'outil de validation de la cible. En comprenant comment différentes protéases interagissent avec ce substrat, les chercheurs peuvent les valider comme des cibles potentielles pour la thérapie .

Mécanisme D'action

Target of Action

The primary target of Ac-Val-Arg-Pro-Arg-AMC Trifluoroacetate is Arabidopsis thaliana metacaspase-9 (AtMC9) . Metacaspases are a type of protease, a group of enzymes whose main function is to break down proteins. AtMC9, in particular, is involved in programmed cell death in plants .

Mode of Action

Ac-Val-Arg-Pro-Arg-AMC Trifluoroacetate acts as a fluorogenic substrate for AtMC9 . This means that the compound is normally non-fluorescent, but upon cleavage by AtMC9, it releases a fluorescent signal. This property allows researchers to measure the activity of AtMC9 in real-time .

Biochemical Pathways

Given its role as a substrate for atmc9, it is likely involved in the pathways related toprogrammed cell death in plants

Pharmacokinetics

As a peptide substrate, it is likely to be rapidly metabolized and cleared from the body. Its bioavailability would depend on factors such as the route of administration and the presence of any delivery systems.

Result of Action

The cleavage of Ac-Val-Arg-Pro-Arg-AMC Trifluoroacetate by AtMC9 results in the release of a fluorescent signal . This allows researchers to monitor the activity of AtMC9 in real-time, providing valuable insights into the role of this enzyme in programmed cell death .

Action Environment

The action, efficacy, and stability of Ac-Val-Arg-Pro-Arg-AMC Trifluoroacetate can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the enzyme activity and thus the cleavage of the substrate. Furthermore, the compound should be stored at temperatures below -15°C to maintain its stability .

Analyse Biochimique

Biochemical Properties

Ac-Val-Arg-Pro-Arg-AMC Trifluoroacetate plays a crucial role in biochemical reactions, primarily serving as a substrate for various proteases. One notable interaction is with metacaspase-9 from Arabidopsis thaliana, where it acts as a fluorogenic substrate. The interaction between Ac-Val-Arg-Pro-Arg-AMC Trifluoroacetate and metacaspase-9 is characterized by a high catalytic efficiency (kcat/Km = 4.6 × 10⁵ M⁻¹s⁻¹) . This compound is also used to measure caspase activity during apoptosis induction in intact cells .

Cellular Effects

Ac-Val-Arg-Pro-Arg-AMC Trifluoroacetate influences various cellular processes, particularly those involving proteolytic enzymes. In apoptosis, the compound is used to monitor caspase activity, which is crucial for programmed cell death. By serving as a substrate for caspases, Ac-Val-Arg-Pro-Arg-AMC Trifluoroacetate helps researchers understand the dynamics of cell signaling pathways, gene expression, and cellular metabolism during apoptosis .

Molecular Mechanism

At the molecular level, Ac-Val-Arg-Pro-Arg-AMC Trifluoroacetate exerts its effects through specific binding interactions with proteases. When these enzymes cleave the peptide bond between the arginine and AMC, the fluorescent AMC moiety is released, allowing for the quantification of enzyme activity. This mechanism is particularly useful for studying enzyme kinetics and inhibition .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ac-Val-Arg-Pro-Arg-AMC Trifluoroacetate can change over time. The compound is stable when stored at temperatures below -15°C . Its stability and activity can be influenced by factors such as pH, temperature, and the presence of other biomolecules. Long-term studies have shown that the compound remains effective in measuring enzyme activity over extended periods, provided it is stored and handled correctly .

Dosage Effects in Animal Models

The effects of Ac-Val-Arg-Pro-Arg-AMC Trifluoroacetate in animal models vary with dosage. At optimal concentrations, the compound effectively measures protease activity without causing adverse effects. At higher doses, there may be threshold effects, including potential toxicity or interference with normal cellular functions. Careful dosage optimization is essential to ensure accurate and reliable results in animal studies .

Metabolic Pathways

Ac-Val-Arg-Pro-Arg-AMC Trifluoroacetate is involved in metabolic pathways related to proteolysis. The compound interacts with enzymes such as caspases and metacaspases, which play critical roles in protein degradation and apoptosis. These interactions can affect metabolic flux and the levels of various metabolites, providing insights into cellular metabolism and enzyme regulation .

Transport and Distribution

Within cells and tissues, Ac-Val-Arg-Pro-Arg-AMC Trifluoroacetate is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its availability for enzymatic reactions. Understanding these transport mechanisms is crucial for optimizing the use of the compound in biochemical assays .

Subcellular Localization

The subcellular localization of Ac-Val-Arg-Pro-Arg-AMC Trifluoroacetate is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can interact with target enzymes. This localization is essential for its activity and function in measuring protease activity and studying cellular processes .

Propriétés

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H51N11O7.C2HF3O2/c1-18(2)28(41-20(4)46)31(50)44-24(9-6-14-40-34(37)38)32(51)45-15-7-10-25(45)30(49)43-23(8-5-13-39-33(35)36)29(48)42-21-11-12-22-19(3)16-27(47)52-26(22)17-21;3-2(4,5)1(6)7/h11-12,16-18,23-25,28H,5-10,13-15H2,1-4H3,(H,41,46)(H,42,48)(H,43,49)(H,44,50)(H4,35,36,39)(H4,37,38,40);(H,6,7)/t23-,24-,25-,28-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPIFMWDQLNKKSM-XQVKXODCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)C.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H52F3N11O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

839.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Dimethylamino)-6-{[methyl(pyrrolidin-3-yl)amino]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B1384628.png)

![2-[2,3-Bis(tert-butoxycarbonyl)guanidino]ethylamine hydrogen methanesulfonate](/img/structure/B1384640.png)